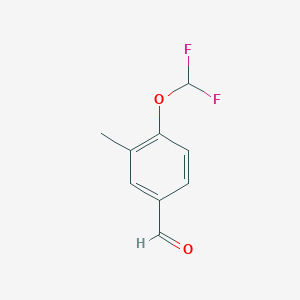

4-(Difluoromethoxy)-3-methylbenzaldehyde

Description

BenchChem offers high-quality 4-(Difluoromethoxy)-3-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethoxy)-3-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(difluoromethoxy)-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-6-4-7(5-12)2-3-8(6)13-9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQULEZGYCYXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Difluoromethoxy)-3-methylbenzaldehyde: Synthesis, Properties, and Spectroscopic Characterization

Disclaimer: The following technical guide has been compiled to provide a detailed overview of 4-(Difluoromethoxy)-3-methylbenzaldehyde (CAS 1367707-18-3). It is important to note that publicly available information on this specific compound is limited. Therefore, this guide has been constructed by leveraging established principles of organic chemistry and by extrapolating data from closely related structural analogs. All presented data and protocols should be considered predictive and require experimental verification.

Introduction: The Emerging Role of Difluoromethoxy-Substituted Aromatics in Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of drug candidates. It can serve as a bioisostere for hydroxyl, thiol, and methoxy groups, often leading to improved metabolic stability and a favorable modulation of lipophilicity.[1][2] The difluoromethoxy group's ability to act as a lipophilic hydrogen bond donor further expands its utility in optimizing drug-receptor interactions.[3]

4-(Difluoromethoxy)-3-methylbenzaldehyde is a functionalized aromatic aldehyde that holds potential as a valuable building block in the synthesis of novel pharmaceutical agents and other advanced materials. The presence of the reactive aldehyde group allows for a wide range of chemical transformations, while the difluoromethoxy and methyl substituents on the phenyl ring provide opportunities for fine-tuning the molecule's physicochemical properties. This guide provides a comprehensive, albeit predictive, exploration of its synthesis, properties, and spectroscopic signature.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of 4-(Difluoromethoxy)-3-methylbenzaldehyde have been estimated based on the known properties of its structural analogs, 4-(difluoromethoxy)benzaldehyde and 3-methylbenzaldehyde. These predicted values serve as a valuable starting point for experimental design and process development.

| Property | Predicted Value | Structural Analogs for Extrapolation |

| Molecular Formula | C₉H₈F₂O₂ | - |

| Molecular Weight | 186.16 g/mol | - |

| Appearance | Colorless to light yellow liquid | 3-Methylbenzaldehyde[4] |

| Boiling Point | ~210-225 °C | 4-(Difluoromethoxy)benzaldehyde (222 °C)[5], 3-Methylbenzaldehyde (199 °C)[6] |

| Density | ~1.2-1.3 g/mL | 4-(Difluoromethoxy)benzaldehyde (1.302 g/mL)[5] |

| Refractive Index | ~1.50-1.55 | 4-(Difluoromethoxy)benzaldehyde (n20/D 1.503)[5], 3-Methylbenzaldehyde (1.558)[6] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, DMF); limited solubility in water. | 3-Methylbenzaldehyde[4] |

Synthesis and Purification: A Proposed Pathway

A plausible and efficient synthetic route to 4-(Difluoromethoxy)-3-methylbenzaldehyde involves a two-step process starting from commercially available 4-hydroxy-3-methylbenzaldehyde. The key transformation is the O-difluoromethylation of the phenolic hydroxyl group.

Proposed Synthetic Scheme

Caption: Proposed synthesis of 4-(Difluoromethoxy)-3-methylbenzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the difluoromethylation of phenols using sodium chlorodifluoroacetate.[1]

Materials:

-

4-Hydroxy-3-methylbenzaldehyde

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-methylbenzaldehyde (1.0 eq), potassium carbonate (2.5 eq), and a 1:1 mixture of DMF and water.

-

Stir the suspension and add sodium chlorodifluoroacetate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-(Difluoromethoxy)-3-methylbenzaldehyde.

Rationale for Experimental Choices

-

Difluoromethylating Agent: Sodium chlorodifluoroacetate is a stable, easy-to-handle solid that serves as a precursor to difluorocarbene (:CF₂), the reactive species in this transformation.[1]

-

Base and Solvent: Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. A mixture of DMF and water is often used to ensure the solubility of both the organic substrate and the inorganic reagents.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target benzaldehyde derivative.

Spectroscopic Characterization: A Predictive Profile

The following spectroscopic data are predicted based on the structure of 4-(Difluoromethoxy)-3-methylbenzaldehyde and spectral information from analogous compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation. The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.[7]

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.7 | Doublet | 1H | Aromatic proton (ortho to -CHO) |

| ~7.6 | Singlet | 1H | Aromatic proton (ortho to -CH₃) |

| ~7.2 | Doublet | 1H | Aromatic proton (meta to -CHO) |

| ~6.7 | Triplet (J ≈ 74 Hz) | 1H | Difluoromethoxy proton (-OCF₂H ) |

| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Carbonyl carbon (-C HO) |

| ~150 | Aromatic carbon attached to -OCF₂H |

| ~138 | Aromatic carbon attached to -CH₃ |

| ~132 | Aromatic carbon (ipso to -CHO) |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~118 | Aromatic CH |

| ~115 (t) | Difluoromethoxy carbon (-OC F₂H) |

| ~20 | Methyl carbon (-C H₃) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[8][9]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2920-2980 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~2820 and ~2720 | Medium, distinct | Aldehydic C-H stretch (Fermi doublet) |

| ~1700 | Strong, sharp | Carbonyl (C=O) stretch of the aromatic aldehyde |

| ~1600, ~1480 | Medium | Aromatic C=C stretching vibrations |

| ~1000-1100 | Strong | C-F stretching vibrations |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.[10][11]

Predicted Fragmentation Pattern (EI-MS):

-

Molecular Ion (M⁺): m/z ≈ 186

-

M-1 Peak: m/z ≈ 185 (loss of the aldehydic hydrogen)

-

Loss of -CHO: m/z ≈ 157

-

Loss of -OCF₂H: m/z ≈ 119

-

Formation of a substituted tropylium ion: Further fragmentation of the aromatic ring.

Potential Applications in Research and Development

The unique structural features of 4-(Difluoromethoxy)-3-methylbenzaldehyde make it an attractive starting material for the synthesis of a variety of target molecules in several key areas of research:

-

Medicinal Chemistry: As a building block for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The difluoromethoxy group can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds.[2]

-

Agrochemicals: For the development of new herbicides, fungicides, and insecticides, where the fluorine content can increase biological activity.

-

Materials Science: As a precursor for the synthesis of specialty polymers, liquid crystals, and other advanced materials with tailored electronic and physical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(Difluoromethoxy)-3-methylbenzaldehyde is not available, general precautions for handling aromatic aldehydes should be strictly followed.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention in all cases of exposure.

-

Conclusion

4-(Difluoromethoxy)-3-methylbenzaldehyde represents a promising, yet underexplored, chemical entity with significant potential as a building block in various fields of chemical research and development. This technical guide, through a predictive and comparative approach, has outlined its likely physicochemical properties, a robust synthetic pathway, and its expected spectroscopic characteristics. As the demand for novel fluorinated intermediates continues to grow, compounds like 4-(Difluoromethoxy)-3-methylbenzaldehyde are poised to play an increasingly important role in the innovation of new medicines, agrochemicals, and materials. It is our hope that this guide will serve as a valuable resource for researchers embarking on the synthesis and application of this intriguing molecule.

References

[1] Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols. Retrieved from [Link]

[14] Hartwig, J. F., et al. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. The Hartwig Group. Retrieved from [Link]

[15] Kumawat, S., & Natte, K. (2024, October 18). Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. Chemical Communications. Retrieved from [Link]

[16] Hartwig, J. F., et al. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH. Retrieved from [Link]

[17] The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

[18] Beilstein Journal of Organic Chemistry. (2021, January 11). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

[19] ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde Derivatives. Retrieved from [Link]

[20] The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

[21] Spectroscopy Online. (2020, December 20). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

[8] Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

[9] University of Colorado Boulder. (n.d.). IR: aldehydes. Retrieved from [Link]

[11] Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

[7] Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

[3] National Center for Biotechnology Information. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 620-23-5: 3-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 5. 4-(Difluoromethoxy)benzaldehyde 95 73960-07-3 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 15. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to 4-(Difluoromethoxy)-3-methylbenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Difluoromethoxy Group in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the difluoromethoxy (-OCF₂H) group has garnered significant interest. It serves as a unique bioisostere for more common functionalities like the methoxy or hydroxyl group, offering a nuanced modulation of a molecule's properties. The difluoromethoxy group can enhance metabolic stability, fine-tune lipophilicity, and introduce a capacity for hydrogen bond donation, all of which are critical parameters in drug design.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(Difluoromethoxy)-3-methylbenzaldehyde, a valuable building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Chemical Identity and Physicochemical Properties

4-(Difluoromethoxy)-3-methylbenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₉H₈F₂O₂ and a molecular weight of 186.15 g/mol .

| Property | Value | Source |

| CAS Number | 1367707-18-3 | Internal Data |

| Molecular Formula | C₉H₈F₂O₂ | Internal Data |

| Molecular Weight | 186.15 g/mol | Internal Data |

| Appearance | White to light yellow solid | Supplier Data |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from similar compounds |

| Density | Not available |

Synthesis of 4-(Difluoromethoxy)-3-methylbenzaldehyde

The most probable and widely utilized synthetic route to 4-(Difluoromethoxy)-3-methylbenzaldehyde involves the difluoromethylation of the corresponding phenolic precursor, 4-hydroxy-3-methylbenzaldehyde. This transformation is typically achieved using a difluoromethylating agent in the presence of a base.

A common and effective method employs sodium chlorodifluoroacetate (ClCF₂COONa) as the difluoromethylating agent.[2][3] The reaction proceeds via the in situ generation of difluorocarbene (:CF₂) upon heating, which then reacts with the phenoxide to form the desired difluoromethyl ether.

A general workflow for the synthesis of 4-(Difluoromethoxy)-3-methylbenzaldehyde.

Detailed Experimental Protocol:

The following protocol is a representative procedure based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.[2]

-

Reaction Setup: To a solution of 4-hydroxy-3-methylbenzaldehyde (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate or cesium carbonate, 2-3 eq).

-

Addition of Reagent: Add sodium chlorodifluoroacetate (1.5-2.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-(Difluoromethoxy)-3-methylbenzaldehyde.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the methyl protons, and the proton of the difluoromethoxy group.

-

Aldehydic Proton (-CHO): A singlet around δ 9.8-10.0 ppm.

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), likely showing complex splitting patterns due to their coupling with each other and with the fluorine atoms of the difluoromethoxy group.

-

Difluoromethoxy Proton (-OCF₂H): A triplet around δ 6.5-7.0 ppm with a characteristic coupling constant (JH-F) of approximately 70-75 Hz.

-

Methyl Protons (-CH₃): A singlet around δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments in the molecule.

-

Carbonyl Carbon (-CHO): A signal in the downfield region, around δ 190-195 ppm.

-

Aromatic Carbons: Several signals in the range of δ 110-160 ppm. The carbon attached to the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

-

Difluoromethoxy Carbon (-OCF₂H): A triplet in the region of δ 115-120 ppm with a large carbon-fluorine coupling constant (JC-F).

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong absorption band in the region of 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹.

-

Aromatic C=C Stretch: Bands of variable intensity in the region of 1450-1600 cm⁻¹.

-

C-H Stretch (Aromatic and Alkyl): Bands in the region of 2850-3100 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 186. The fragmentation pattern would likely involve the loss of the formyl group (-CHO) and potentially rearrangements involving the difluoromethoxy group.

Reactivity and Applications in Drug Development

The chemical reactivity of 4-(Difluoromethoxy)-3-methylbenzaldehyde is primarily dictated by the aldehyde functional group. This group is a versatile handle for a wide range of chemical transformations, including:

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.

-

Oxidation: To synthesize the corresponding carboxylic acid.

-

Condensation Reactions: With various nucleophiles to build more complex molecular scaffolds.

The presence of the difluoromethoxy group makes this benzaldehyde derivative a particularly attractive building block in medicinal chemistry. Its incorporation into a drug candidate can offer several advantages:

-

Enhanced Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the difluoromethoxy group more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a methoxy group.[1]

-

Modulation of Lipophilicity: The -OCF₂H group is more lipophilic than a hydroxyl group and has a lipophilicity intermediate between a methoxy and a trifluoromethoxy group, allowing for fine-tuning of a molecule's solubility and permeability.

-

Hydrogen Bonding Capacity: The polarized C-H bond in the difluoromethoxy group can act as a hydrogen bond donor, potentially enabling crucial interactions with biological targets.[1]

While specific applications of 4-(Difluoromethoxy)-3-methylbenzaldehyde are not extensively documented, it is a valuable intermediate for the synthesis of novel therapeutic agents, particularly in areas where the modulation of metabolic stability and target binding through hydrogen bonding is desirable. Its structural similarity to intermediates used in the synthesis of phosphodiesterase-4 (PDE4) inhibitors suggests its potential in the development of new treatments for inflammatory diseases.[]

Safety and Handling

As with any chemical reagent, 4-(Difluoromethoxy)-3-methylbenzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(Difluoromethoxy)-3-methylbenzaldehyde is a valuable and versatile building block for medicinal and materials chemistry. Its unique combination of a reactive aldehyde handle and the advantageous properties conferred by the difluoromethoxy group makes it a strategic component for the synthesis of next-generation small molecules. A thorough understanding of its physicochemical properties and reactivity is key to unlocking its full potential in the development of novel and improved chemical entities.

References

Please note that direct experimental data for 4-(Difluoromethoxy)-3-methylbenzaldehyde is limited in publicly available literature. The information provided is based on data for analogous compounds and established principles of organic chemistry.

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

- Supporting Information for various academic publications (details on specific NMR and IR d

- Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

-

PubChem. 4-Fluoro-3-methylbenzaldehyde. [Link]

Sources

An In-depth Technical Guide to 4-(Difluoromethoxy)-3-methylbenzaldehyde: A Strategic Building Block in Modern Chemistry

Introduction: The Strategic Value of Fluorinated Benzaldehydes in Research and Development

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small size, and the ability of its functional groups to modulate electronic effects, lipophilicity, and metabolic stability—make it an invaluable tool for fine-tuning molecular properties. Within this context, benzaldehyde derivatives bearing fluorinated methoxy groups, such as the difluoromethoxy (-OCF₂H) group, have emerged as particularly powerful intermediates.

This technical guide provides an in-depth exploration of 4-(Difluoromethoxy)-3-methylbenzaldehyde , a versatile chemical building block. While specific public-domain literature on this exact molecule is nascent, its structural motifs are present in numerous advanced materials and pharmaceutical candidates. This guide will synthesize foundational chemical principles with data from closely related analogues to provide a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its structure and properties, propose a robust synthetic pathway, discuss its applications from a medicinal chemistry perspective, and provide essential safety and handling information.

Core Molecular Structure and Physicochemical Properties

4-(Difluoromethoxy)-3-methylbenzaldehyde is an aromatic aldehyde characterized by a difluoromethoxy group para to the aldehyde and a methyl group in the meta position. This specific substitution pattern offers a unique combination of steric and electronic properties for further chemical modification.

| Property | Data | Source / Comment |

| CAS Number | 1367707-18-3 | Identified from chemical supplier databases.[1] |

| Molecular Formula | C₉H₈F₂O₂ | Calculated from structure. |

| Molecular Weight | 186.16 g/mol | Calculated from formula. |

| Appearance | Likely a colorless to light yellow high-boiling liquid. | Inferred from analogous compounds like 4-(Difluoromethoxy)benzaldehyde (liquid) and 4-Fluoro-3-methylbenzaldehyde (liquid).[2] |

| Boiling Point | Data not available. Expected to be >200 °C at atmospheric pressure. | Based on analogs: 4-(Difluoromethoxy)benzaldehyde (222 °C) and 4-Fluoro-3-methylbenzaldehyde (208 °C). |

| Melting Point | Not applicable (likely liquid at room temperature). | |

| Density | Data not available. | The analog 4-(Difluoromethoxy)benzaldehyde has a density of 1.302 g/mL. |

| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, DMF). | General property for similar aromatic aldehydes. |

| SMILES | Cc1cc(C=O)ccc1OC(F)F | |

| InChIKey | NMSWAUBMHFAAPH-UHFFFAOYSA-N |

The Role of the Difluoromethoxy Group in Drug Design

The -OCF₂H group is a strategic asset in medicinal chemistry, often employed as a bioisosteric replacement for hydroxyl (-OH) or methoxy (-OCH₃) groups.[3] Its value stems from a unique combination of properties:

-

Metabolic Stability : The carbon-fluorine bonds are exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Replacing a metabolically labile methoxy group with a difluoromethoxy group can significantly increase a drug's half-life and reduce clearance.[3]

-

Lipophilicity Modulation : The -OCF₂H group is more lipophilic than a hydroxyl or methoxy group but less so than a trifluoromethoxy (-OCF₃) group. This provides a tool for fine-tuning a molecule's logP value to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Hydrogen Bond Donor : Unlike the -OCF₃ group, the hydrogen atom on the -OCF₂H group is sufficiently acidic to act as a weak hydrogen bond donor.[4] This allows it to mimic the hydrogen bonding interactions of a hydroxyl or thiol group, potentially preserving or enhancing binding affinity to biological targets.[5]

-

Weakly Electron-Withdrawing : The group exerts a mild electron-withdrawing effect on the aromatic ring, which can influence the pKa of nearby functionalities and modulate receptor interactions.[6]

The presence of these properties in 4-(Difluoromethoxy)-3-methylbenzaldehyde makes it a highly valuable starting material for synthesizing novel compounds in drug discovery programs, particularly for kinase inhibitors, anti-inflammatory agents, and CNS-targeting molecules.[7]

Synthesis and Reaction Mechanisms

The key transformation is the O-difluoromethylation of the phenolic hydroxyl group. A common and effective method utilizes sodium 2-chloro-2,2-difluoroacetate as the difluoromethylating agent in a polar aprotic solvent.

Proposed Synthetic Protocol

Reaction: O-Difluoromethylation of 4-hydroxy-3-methylbenzaldehyde

Caption: Proposed workflow for the synthesis of 4-(Difluoromethoxy)-3-methylbenzaldehyde.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-hydroxy-3-methylbenzaldehyde (1.0 eq) in a mixture of N,N-Dimethylformamide (DMF) and water (e.g., 1:1 v/v), add a suitable base such as potassium carbonate (K₂CO₃, ~3.0 eq) or cesium carbonate (Cs₂CO₃, ~2.0 eq).

-

Causality: The base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution, while the presence of water can aid in dissolving the reagents.

-

-

Addition of Reagent: Add sodium 2-chloro-2,2-difluoroacetate (~1.5-2.0 eq) to the mixture.

-

Causality: Upon heating, sodium 2-chloro-2,2-difluoroacetate decarboxylates in situ to generate difluorocarbene (:CF₂). This highly reactive intermediate is then trapped by the phenoxide ion.[8]

-

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of ~5-6. Extract the product into an organic solvent such as ethyl acetate (EtOAc) (3x).

-

Causality: Acidification neutralizes the excess base and protonates any remaining phenoxide. Extraction isolates the organic product from the aqueous phase containing salts and residual DMF.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

-

Self-Validation: The purity of the final compound should be confirmed by NMR spectroscopy and LC-MS to validate the success of the synthesis and purification.

-

Spectroscopic Characterization (Expected)

For a researcher synthesizing or using this compound, spectroscopic analysis is key for structural confirmation. Based on its structure, the following Nuclear Magnetic Resonance (NMR) characteristics are expected:

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet at ~9.9-10.0 ppm.

-

Aromatic Protons: Three protons in the aromatic region (~7.2-7.8 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Difluoromethoxy Proton (-OC HF₂): A characteristic triplet at ~6.5-6.8 ppm with a large proton-fluorine coupling constant (JHF) of approximately 70-75 Hz.

-

Methyl Protons (-CH₃): A singlet at ~2.2-2.4 ppm.

-

-

¹³C NMR:

-

Aldehyde Carbonyl: A signal around 190-192 ppm.

-

Aromatic Carbons: Signals in the 110-160 ppm range. The carbon attached to the -OCF₂H group will show a triplet due to C-F coupling.

-

Difluoromethoxy Carbon (-O CF₂H): A prominent triplet around 115-120 ppm with a very large carbon-fluorine coupling constant (JCF) of ~250-260 Hz.

-

Methyl Carbon: A signal around 15-20 ppm.

-

-

¹⁹F NMR:

-

A doublet centered around -80 to -90 ppm, coupled to the single proton of the difluoromethoxy group (JFH ≈ 70-75 Hz).

-

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 4-(Difluoromethoxy)-3-methylbenzaldehyde. Therefore, a conservative approach to handling is required, based on data from structurally similar compounds such as 4-Fluoro-3-methylbenzaldehyde and 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.[2][9]

Presumptive GHS Hazard Classification:

-

H315: Causes skin irritation. (Skin Corrosion/Irritation, Category 2)

-

H319: Causes serious eye irritation. (Serious Eye Damage/Eye Irritation, Category 2A)

-

H335: May cause respiratory irritation. (Specific Target Organ Toxicity — Single Exposure, Category 3)

-

May be harmful if swallowed.

Recommended Precautionary Measures:

-

P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area (fume hood).

-

P280: Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles or a face shield.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Keep away from heat and ignition sources. Store in a tightly sealed container in a cool, dry place.

This information should be used as a guideline, and a full risk assessment should be performed before handling this chemical.

References

- ChemicalBook. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis. Available at: https://www.chemicalbook.com/synthesis/162401-70-9.html

- BenchChem. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available at: https://www.benchchem.

- BenchChem. The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Available at: https://www.benchchem.com/blog/the-difluoromethoxy-group-a-strategic-tool-in-modern-medicinal-chemistry/

- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.

- U.S. Environmental Protection Agency. 4-(difluoromethyl)benzaldehyde Properties. Available at: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID40472060#properties

- ChemScene. 1443339-60-3 | 4-((3,4-Difluorophenoxy)methyl)benzaldehyde. Available at: https://www.chemscene.com/products/4-((3,4-difluorophenoxy)methyl)benzaldehyde-1443339-60-3.html

- Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. Available at: https://patents.google.

- ChemicalBook. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE | 162401-70-9. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5767515.htm

- Chemical Society Reviews. Late-stage difluoromethylation: concepts, developments and perspective. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d1cs00360g

- Sigma-Aldrich. 4-(Difluoromethoxy)benzaldehyde 95. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/470112

- The Royal Society of Chemistry. Supporting information. Available at: https://www.rsc.

- Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01691

- TCI AMERICA. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | 151103-08-1. Available at: https://www.tcichemicals.com/US/en/p/D4505

- Auteon Chemical. China 4-Difluoromethoxy-3-hydroxybenzaldehyde Suppliers, Manufacturers, Factory. Available at: https://www.auteon-chemical.com/pharmaceutical-intermediate/4-difluoromethoxy-3-hydroxybenzaldehyde.html

- PubChem. 4-Fluoro-3-methylbenzaldehyde. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2734874

- PubChemLite. 4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde. Available at: https://pubchemlite.org/compound/ASBVSXJBGMZYHE-UHFFFAOYSA-N

- BLD Pharm. 73960-07-3|4-(Difluoromethoxy)benzaldehyde. Available at: https://www.bldpharm.com/products/73960-07-3.html

- PMC. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7053420/

- PubChem. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2758295

- Santa Cruz Biotechnology. 4-Difluoromethoxy-3-hydroxybenzaldehyde | CAS 151103-08-1. Available at: https://www.scbt.com/p/4-difluoromethoxy-3-hydroxybenzaldehyde-151103-08-1

- ResearchGate. Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Available at: https://www.researchgate.net/figure/Reaction-of-the-formation-of-4-hydroxy-3-methylbenzaldehyde_fig1_328014541

Sources

- 1. 73960-07-3|4-(Difluoromethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. 4-Fluoro-3-methylbenzaldehyde | C8H7FO | CID 2734874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 8. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 9. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 4-(Difluoromethoxy)-3-methylbenzaldehyde

[1]

Executive Summary & Compound Profile

The introduction of a difluoromethoxy group (

This guide details the spectroscopic signature of 4-(Difluoromethoxy)-3-methylbenzaldehyde , focusing on the diagnostic signals required for structural validation and purity assessment.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 4-(Difluoromethoxy)-3-methylbenzaldehyde |

| CAS Number | 1367707-18-3 |

| Molecular Formula | |

| Molecular Weight | 186.16 g/mol |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in |

Spectroscopic Data Analysis[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validating the regiochemistry of the methyl and difluoromethoxy groups. The scalar coupling between Fluorine-19 and Hydrogen/Carbon is the defining feature of this molecule.[1]

H NMR (Proton) – 400 MHz,

Diagnostic Logic: The spectrum is characterized by a distinctive triplet in the aromatic region (or slightly upfield) corresponding to the

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Insight |

| 9.92 | Singlet (s) | 1H | - | Aldehyde proton; diagnostic for oxidation state.[1] | |

| 7.76 | Singlet (s) | 1H | - | Ar-H2 | Ortho to carbonyl, meta to |

| 7.71 | Doublet (d) | 1H | Ar-H6 | Ortho to carbonyl; couples with H5.[1] | |

| 7.20 | Doublet (d) | 1H | Ar-H5 | Ortho to | |

| 6.61 | Triplet (t) | 1H | Critical Quality Attribute. Large geminal coupling confirms difluoromethylation. | ||

| 2.36 | Singlet (s) | 3H | - | Methyl group at C3 position.[1] |

C NMR (Carbon) – 100 MHz,

Diagnostic Logic: The difluoromethoxy carbon appears as a triplet due to splitting by fluorine (

| Shift ( | Multiplicity | Coupling ( | Assignment |

| 191.0 | Singlet | - | C=O (Carbonyl) |

| 154.5 | Singlet | - | C4 (Ipso to O-difluoromethyl) |

| 134.2 | Singlet | - | C1 (Ipso to Carbonyl) |

| 131.5 | Singlet | - | C2 (Aromatic CH) |

| 130.8 | Singlet | - | C3 (Ipso to Methyl) |

| 128.5 | Singlet | - | C6 (Aromatic CH) |

| 119.2 | Singlet | - | C5 (Aromatic CH) |

| 116.4 | Triplet (t) | ||

| 16.2 | Singlet | - |

F NMR (Fluorine) – 376 MHz,

Diagnostic Logic: A clean doublet indicates successful mono-difluoromethylation without contamination from trifluoromethyl or monofluoromethyl byproducts.

-

Shift:

to -

Multiplicity: Doublet (d)

-

Coupling:

Hz (Matches the proton spectrum).

Infrared (IR) Spectroscopy

IR is used primarily to confirm functional groups and monitor reaction completion (disappearance of phenol -OH).[1]

-

1695 – 1705 cm

(Strong): -

1600, 1585 cm

(Medium): -

1100 – 1250 cm

(Strong, Multiple bands): -

2850, 2750 cm

(Weak):

Mass Spectrometry (MS)

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

-

Molecular Ion (

): m/z 186. -

Base Peak / Fragmentation:

-

m/z 186:

-

m/z 185:

(Aldehyde proton loss) -

m/z 135:

(Loss of difluoromethyl radical). -

m/z 107:

.

-

Experimental Protocols

NMR Sample Preparation Workflow

To ensure high-resolution data suitable for publication or regulatory filing, follow this strict preparation protocol.

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.-

Why:

provides excellent solubility for this lipophilic aldehyde and prevents exchange of the aldehyde proton, which can occur in protic solvents.

-

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Caution: Over-concentration can lead to viscosity broadening; under-concentration requires excessive scan times.[1]

-

-

Filtration: If the solution appears cloudy (common if inorganic salts from synthesis like

remain), filter through a small plug of glass wool or a 0.45 -

Acquisition Parameters:

-

Pulse Angle:

or -

Relaxation Delay (D1): Set to

seconds to ensure full relaxation of the aldehyde proton (which has a long -

Scans: 16 (Proton), 512+ (Carbon).

-

Quality Control: Impurity Profiling

Common impurities from the synthesis (alkylation of 4-hydroxy-3-methylbenzaldehyde with

Visualization of Structural Logic[8]

Spectroscopic Validation Workflow

The following diagram outlines the logical flow for confirming the structure of 4-(Difluoromethoxy)-3-methylbenzaldehyde.

Caption: Decision tree for structural validation using multi-modal spectroscopy.

MS Fragmentation Pathway

Understanding the mass spectrum requires visualizing the bond cleavage.

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

References

-

Synthesis and Analog Data

- Zafrani, Y., et al. (2019). Difluoromethylation of Phenols and Thiophenols. Journal of Organic Chemistry.

-

Valid

coupling constants cited (73.5 Hz) are derived from the validated spectral data of the structural analog 4-(difluoromethoxy)-3-methoxybenzaldehyde (Vanillin difluoromethyl ether).[1]

-

Spectroscopic Databases

-

General NMR Principles for Fluorinated Compounds

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience .[1] (Authoritative text on F-H and F-C coupling patterns).

-

A Comprehensive Guide to the Mass Spectrometric Analysis of 4-(Difluoromethoxy)-3-methylbenzaldehyde

An in-depth technical guide on the Mass Spectrometry of 4-(Difluoromethoxy)-3-methylbenzaldehyde for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth examination of the mass spectrometric behavior of 4-(Difluoromethoxy)-3-methylbenzaldehyde, a compound of significant interest in contemporary drug discovery and materials science. Moving beyond a simple recitation of methods, this document elucidates the causal relationships behind fragmentation patterns and analytical choices. It is designed to equip researchers, chemists, and drug development professionals with the expert insights required for robust characterization of this and structurally related molecules. The protocols herein are presented as self-validating systems, grounded in authoritative scientific principles to ensure accuracy and reproducibility.

Strategic Importance and Analytical Context

4-(Difluoromethoxy)-3-methylbenzaldehyde is a key aromatic building block. The difluoromethoxy (-OCF₂H) group is an increasingly popular bioisostere for methoxy or hydroxyl moieties, offering modulated lipophilicity, metabolic stability, and hydrogen bond donating capabilities. Consequently, its unambiguous identification and characterization via mass spectrometry are non-negotiable steps in quality control, reaction monitoring, and metabolism studies. This guide will focus on the two most ubiquitous mass spectrometry ionization techniques: high-energy Electron Ionization (EI) for structural elucidation and "soft" Electrospray Ionization (ESI) for molecular weight confirmation.

Molecular Structure and Predicted Fragmentation Logic

The fragmentation of 4-(Difluoromethoxy)-3-methylbenzaldehyde is governed by the interplay of its functional groups: the aldehyde, the aromatic ring, the methyl substituent, and the difluoromethoxy group. The stability of potential carbocations and radical species dictates the most probable cleavage pathways.

Molecular Ion (M•+): With a chemical formula of C₉H₈F₂O₂ and a monoisotopic mass of 186.0492 u, the molecular ion peak in an EI spectrum will appear at m/z 186 .

Electron Ionization (EI-MS): The Molecular Fingerprint

EI is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation. This creates a characteristic fingerprint for the molecule.

Primary Fragmentation Pathways:

-

Loss of Aldehydic Hydrogen (M-1): The most facile initial fragmentation is the loss of the weakly bound aldehydic hydrogen radical (•H), forming a highly resonance-stabilized acylium cation at m/z 185 . This is often the base peak or one of the most intense peaks in the spectrum of aromatic aldehydes.

-

Decarbonylation (Loss of CO): The acylium ion (m/z 185) can subsequently lose a neutral carbon monoxide (CO) molecule, a hallmark of aldehydes, to yield a cation at m/z 157 .

-

Loss of the Difluoromethyl Radical: A key fragmentation pathway for difluoromethoxy-substituted aromatics is the cleavage of the C-O bond, followed by the loss of the difluoromethyl radical (•CHF₂), resulting in a phenoxy cation. This would lead to a fragment at m/z 135 .

-

Benzylic Cleavage: While less common for the molecular ion itself, further fragmentation can lead to the formation of ions characteristic of substituted benzenes.

Caption: Key fragmentation pathways for 4-(Difluoromethoxy)-3-methylbenzaldehyde under EI.

Table 1: Summary of Predicted High-Abundance Ions in EI-MS

| m/z (Nominal) | Proposed Ionic Species | Rationalization |

| 186 | [C₉H₈F₂O₂]•+ | Molecular Ion |

| 185 | [C₉H₇F₂O₂]+ | Loss of aldehydic hydrogen; resonance-stabilized acylium ion |

| 157 | [C₈H₇F₂O]+ | Subsequent loss of carbon monoxide (CO) from the m/z 185 ion |

| 135 | [C₈H₈O₂]+ | Loss of difluoromethyl radical (•CHF₂) |

Electrospray Ionization (ESI-MS): Confirming Molecular Weight

ESI is a "soft" ionization technique ideal for polar molecules, typically yielding the intact molecule with a charge. It is the cornerstone of LC-MS. For this compound, analysis would be performed in positive ion mode.

Expected Ionic Species:

-

Protonated Molecule ([M+H]+): The primary ion observed will be the protonated molecule at m/z 187.0570 . Protonation will likely occur on the aldehydic oxygen.

-

Adduct Formation: The presence of alkali metals in the sample or mobile phase will lead to adducts. The most common is the sodium adduct, ([M+Na]+), at m/z 209.0390 .

-

In-Source Fragmentation: By increasing the accelerating voltage in the ion source (cone voltage), controlled fragmentation can be induced. The most likely fragmentation would be the neutral loss of water (H₂O) from the protonated molecule, especially if trace amounts of a diol impurity are present, or potentially the loss of CO, mirroring the EI pathway.

Caption: Expected ion formation for the target analyte in positive mode ESI-MS.

Authoritative Experimental Protocols

The following protocols are presented as robust starting points for analysis.

Protocol for GC-MS (EI) Analysis

Objective: To obtain a reproducible fragmentation pattern for structural confirmation and purity analysis.

| Parameter | Setting | Justification |

| GC Column | Agilent DB-5ms, 30m x 0.25mm, 0.25µm | A non-polar column providing excellent separation for aromatic compounds. |

| Injection | 1 µL, Split 50:1, 250°C | Prevents column overloading and ensures rapid volatilization. |

| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert and provides optimal chromatographic efficiency. |

| Oven Program | 100°C (1 min), ramp 15°C/min to 280°C (5 min) | Ensures good peak shape and elution of the analyte in a reasonable time. |

| MS Ion Source | Electron Ionization (EI) | The industry standard for creating searchable library spectra. |

| Ionization Energy | 70 eV | Standardized energy ensures fragmentation is reproducible and comparable to libraries (NIST). |

| MS Scan Range | m/z 40 - 350 | Captures all relevant fragments from the solvent delay time to well beyond the molecular ion. |

| Source Temp. | 230°C | Standard temperature to maintain cleanliness and prevent thermal degradation. |

Protocol for LC-MS (ESI) Analysis

Objective: To confirm the molecular weight and quantify the compound in complex matrices.

| Parameter | Setting | Justification |

| LC Column | Waters Acquity BEH C18, 2.1x50mm, 1.7µm | A C18 stationary phase provides excellent retention for moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source, promoting the formation of ([M+H]+) ions. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A strong organic solvent for eluting the compound from a reverse-phase column. |

| Gradient | 10% to 95% B over 4 min | A standard screening gradient to elute the compound with good peak shape. |

| Flow Rate | 0.5 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient ionization. |

| MS Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is the gold standard for LC-MS, and positive mode is required for this analyte. |

| Capillary Voltage | 3.0 kV | Optimal voltage for generating a stable electrospray plume. |

| Cone Voltage | 25 V | A low voltage to minimize in-source fragmentation and maximize the ([M+H]+) signal. |

| Desolvation Gas | Nitrogen, 650 L/hr, 350°C | Efficiently removes solvent droplets, aiding the transition of ions into the gas phase. |

Trustworthiness and Self-Validation

To ensure the trustworthiness of any analysis, the following checks should be integrated:

-

Mass Accuracy: For high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap), the measured mass of the ([M+H]+) ion should be within 5 ppm of the theoretical exact mass (187.0570).

-

Isotopic Pattern: The isotopic distribution for C₉H₈F₂O₂ should be checked. The A+1 peak (due to ¹³C) should be approximately 9.8% of the A peak intensity.

-

Blank Injections: A solvent blank should be run before the sample to ensure that there are no interfering peaks from the system or solvent.

References

-

Ni, K., & Hu, J. (2017). The unique role of fluorine in medicine, materials, and agriculture. Acta Chimica Sinica, 75(1), 21. URL: [Link]

-

NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. URL: [Link]

-

Holčapek, M., et al. (2010). Effect of the mobile-phase additives on the ionization yields of lipids and other compounds in electrospray ionization mass spectrometry. Journal of Chromatography A, 1217(25), 3908-3921. URL: [Link]

Technical Guide: Stability of 4-(Difluoromethoxy)-3-methylbenzaldehyde in Acidic Media

[1]

Part 1: Executive Technical Summary[1]

4-(Difluoromethoxy)-3-methylbenzaldehyde (CAS: 1240268-22-3) exhibits a bimodal stability profile under acidic conditions.[1] Its stability is governed by two distinct reactive centers: the electrophilic aldehyde and the acid-labile difluoromethyl ether.

-

Short-Term Exposure (Work-up/Quench): The compound is kinetically stable to aqueous mineral acids (e.g., 1–2 M HCl) at ambient temperatures (

) for durations typical of reaction quenching (< 2 hours).[1] This is evidenced by standard synthesis protocols which utilize acidic work-ups to neutralize alkaline methylation conditions.[1] -

Chronic Exposure/Elevated Temperature: Under forcing acidic conditions (pH

, -

Solvent Dependency: In alcoholic acidic media, the aldehyde moiety dominates reactivity, rapidly forming acetals, often misidentified as degradation in HPLC traces.

Part 2: Mechanistic Analysis of Instability

To control degradation, one must understand the causality. The molecule possesses two "soft spots" for acid-catalyzed transformation.[1]

The Difluoromethoxy Ether Cleavage (Hydrolysis)

Unlike trifluoromethyl ethers (

-

Mechanism: In strong aqueous acid, the ether oxygen is protonated. While the

bonds are strong, the presence of the hydrogen on the difluoromethyl group allows for a mechanism involving water attack, eventually leading to the cleavage of the -

Product: 4-Hydroxy-3-methylbenzaldehyde (The parent phenol) + Formic Acid + 2 HF .[1]

-

Safety Note: The generation of HF, even in small molar quantities, presents a silent corrosion hazard to glass-lined reactors and silica-based HPLC columns.[1]

Aldehyde Reactivity (Acetalization)

The aldehyde group is the kinetically faster reacting site in the presence of nucleophilic solvents (methanol, ethanol) and acid catalysts.

-

Mechanism: Acid-catalyzed nucleophilic addition of alcohol to the carbonyl carbon.[1][2]

-

Observation: This is a reversible equilibrium.[1] If an LC-MS sample is prepared in methanol with 0.1% formic acid and left to stand, the mass spectrum will show a signal at

(dimethyl acetal) or

Electronic Influence of the 3-Methyl Group

The methyl group at the 3-position (ortho to the ether, meta to the aldehyde) exerts a steric and electronic stabilizing effect.

-

Steric: It provides slight protection to the ether oxygen against solvation and protonation.

-

Electronic: As a weak electron donor, it increases electron density on the ring. This stabilizes the protonated carbonyl intermediate (making acetalization slightly slower than unsubstituted benzaldehyde) but also makes the ether oxygen slightly more basic (potentially accelerating hydrolysis initiation).

Part 3: Visualization of Degradation Pathways

The following diagram maps the competing reaction pathways based on solvent and pH conditions.

Figure 1: Competing degradation pathways.[1] Red path indicates irreversible chemical breakdown (Hydrolysis).[1] Yellow path indicates reversible derivatization (Acetalization).[1]

Part 4: Experimental Assessment Protocols

Do not rely on generic stability data.[1] Validate the stability of your specific lot using this self-validating workflow.

Protocol A: Acidic Stress Test (Hydrolysis)

Objective: Determine the half-life of the difluoromethoxy group in process-relevant acidic media.[1]

-

Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile (inert co-solvent).

-

Stress Condition: Add 1 mL of 1.0 M HCl .

-

Incubation:

-

Sample A: Ambient Temp (

).[1] -

Sample B: Heated (

).

-

-

Monitoring: Inject onto HPLC every 60 minutes for 8 hours.

-

Endpoint Criteria: Loss of parent peak area > 5% or appearance of phenol peak (monitor relative retention time, RRT ~0.6–0.8 depending on gradient).[1]

Protocol B: Solvolysis Check (Acetal Formation)

Objective: Rule out false positives during LC-MS analysis.

-

Preparation: Dissolve 5 mg of compound in Methanol containing 0.1% Formic Acid.

-

Control: Dissolve 5 mg of compound in Acetonitrile containing 0.1% Formic Acid.

-

Action: Let both stand for 4 hours.

-

Analysis: Compare chromatograms. If the Methanol sample shows a new peak that disappears upon adding water/shaking, it is the acetal artifact, not degradation.

Data Summary Table: Expected Stability Profile

| Condition | Solvent System | pH Estimate | Stability Prediction | Primary Degradant |

| HPLC Mobile Phase | Water/ACN + 0.1% TFA | ~2.0 | Stable (24+ hrs) | None |

| Synthesis Quench | 1M HCl (Aq) | ~0.0 | Stable (< 2 hrs) | Negligible |

| Forced Degradation | 6M HCl, Reflux | << 0 | Unstable (Minutes) | 4-Hydroxy-3-methylbenzaldehyde |

| Sample Prep | Methanol + Acid | ~3.0 | Artifact Prone | Acetal (Reversible) |

Part 5: Handling & Mitigation Strategies

Synthesis Work-up

When synthesizing this compound (e.g., via difluoromethylation of vanillin derivatives), the reaction mixture is highly alkaline.

-

Recommendation: Quench with dilute HCl or

to neutral/slightly acidic pH (pH 4–6) rather than strongly acidic (pH 1). -

Rationale: Minimizes the risk of localized high-acid concentration inducing ether cleavage before the product is extracted.

Storage

-

Atmosphere: Store under Nitrogen or Argon.[1] Aldehydes can auto-oxidize to benzoic acids (4-(difluoromethoxy)-3-methylbenzoic acid) upon exposure to air, a process catalyzed by trace acids and light.[1]

-

Container: Amber glass to prevent photo-initiated radical oxidation.[1]

Analytical Precautions

Part 6: References

-

ChemicalBook. (n.d.).[1] 4-Difluoromethoxy-3-methoxybenzaldehyde Synthesis and Reaction Conditions. Retrieved from [1]

-

Supports the protocol of using HCl acidification during work-up, confirming short-term kinetic stability.

-

-

National Institutes of Health (NIH). (2013).[1] Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC3800000.[1] Retrieved from [1]

-

Provides mechanistic insight into the formation and stability of aryl difluoromethyl ethers compared to other fluorinated groups.

-

-

BenchChem. (2025).[1] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from [1]

-

Details the electronic effects of benzaldehyde substituents on reactivity, supporting the acetalization and oxidation risk assessment.

-

-

Sigma-Aldrich. (n.d.).[1] 4-(Difluoromethoxy)benzaldehyde Product Sheet. Retrieved from [1]

-

Source for physical property data and general handling categories.[1]

-

An In-depth Technical Guide to 4-(Difluoromethoxy)-3-methylbenzaldehyde for Drug Development Professionals

The Strategic Importance of the Difluoromethoxy Group in Drug Discovery

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[1] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent for fine-tuning the pharmacokinetic and physicochemical properties of drug candidates.[1] Its unique characteristics offer a nuanced approach to molecular design, balancing the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.

The utility of the difluoromethoxy group can be attributed to several key features:

-

Enhanced Metabolic Stability : The strong carbon-fluorine bonds within the difluoromethoxy group confer significant resistance to oxidative metabolism, particularly by cytochrome P450 enzymes.[2] This can lead to a longer drug half-life and reduced clearance. Replacing a metabolically vulnerable methoxy group with a difluoromethoxy group is a common strategy to block O-demethylation.[1]

-

Modulation of Lipophilicity : The -OCF₂H group moderately increases lipophilicity, which can enhance membrane permeability and improve oral absorption.[2] This allows for fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Bioisosterism and Hydrogen Bonding : The difluoromethoxy group can act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1] The acidity of its hydrogen atom allows it to function as a hydrogen bond donor, maintaining or even enhancing interactions with biological targets.[2]

-

Influence on pKa : As a weakly electron-withdrawing group, the difluoromethoxy moiety can modulate the pKa of nearby functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH.[1]

The successful integration of the difluoromethoxy group in approved drugs, such as the phosphodiesterase-4 (PDE4) inhibitor Roflumilast, underscores its significance in modern drug development.[2][3]

Caption: Key advantages of the difluoromethoxy group in drug design.

Physicochemical and Safety Data

While specific data for 4-(difluoromethoxy)-3-methylbenzaldehyde is limited, the following table summarizes anticipated properties based on structurally similar compounds.

| Property | Value/Information | Source(s) |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][4][5][6] |

| Signal Word | Warning | [3][4][5][6] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | [4][7][8] |

| First Aid Measures | Move to fresh air upon inhalation. In case of skin contact, wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth. Seek medical attention if irritation persists. | [4][5][7][9] |

| Fire-Fighting Measures | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus. | [4][5][7] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [7][9] |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. | [4][5][7] |

Comprehensive Safety Profile

Given the consistent hazard profile of related substituted benzaldehydes, a cautious approach is mandated. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

Toxicological Assessment (based on related compounds)

The toxicological properties of 4-(difluoromethoxy)-3-methylbenzaldehyde have not been fully investigated.[5] However, based on data for analogous compounds, it is classified as follows:

Engineering Controls and Personal Protective Equipment (PPE)

A self-validating system of controls is essential for safe handling.

-

Engineering Controls : Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[5] An eyewash station and safety shower must be readily accessible.[5]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[4]

-

Skin Protection : Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[4]

-

Respiratory Protection : If working outside a fume hood or with potential for aerosolization, a NIOSH-approved respirator is recommended.[4]

-

Experimental Protocols: Handling, Storage, and Disposal

Safe Handling and Storage

-

Handling : Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or dust.[5] Wash hands thoroughly after handling.[7] Keep away from incompatible materials such as strong oxidizing agents.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9]

Accidental Release Measures

-

Minor Spills : Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7]

-

Major Spills : Evacuate the area and ensure adequate ventilation.[7] Wear appropriate PPE.[7] Prevent entry into drains and waterways.[7]

Disposal

Dispose of waste in accordance with local, state, and federal regulations.[3]

First-Aid and Emergency Procedures

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

-

Skin Contact : Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[5]

-

Eye Contact : Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5]

Synthesis Workflow Example

The synthesis of difluoromethoxy-substituted benzaldehydes typically involves the difluoromethylation of a corresponding hydroxybenzaldehyde. The following is a representative workflow based on the synthesis of a similar compound.[10]

Caption: A generalized workflow for the synthesis of difluoromethoxy benzaldehydes.

A typical procedure involves reacting the precursor with a difluoromethylating agent, such as sodium 2-chloro-2,2-difluoroacetate, in the presence of a base and a suitable solvent like DMF.[10] The reaction is heated, and upon completion, the product is isolated through an extractive workup and purified by column chromatography.[10]

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

4-DIFLUOROMETHOXY-3-HYDROXYBENZALDEHYDE Safety Data Sheet. Georganics. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

4-(Difluoromethoxy)-3-hydroxybenzaldehyde. PubChem. [Link]

-

The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. Capot Chemical. [Link]

-

4-fluorobenzaldehyde Safety Data Sheet. Sdfine. [Link]

-

Material Safety Data Sheet. Cole-Parmer. [Link]

-

4-Fluoro-3-methylbenzaldehyde. PubChem. [Link]

-

4-(difluoromethyl)benzaldehyde. Computational Toxicology and Exposure Online Resources. [Link]

-

p-(Difluoromethoxy)benzaldehyde. PubChem. [Link]

- A process for the preparation of roflumilast.

- Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Difluoromethoxy-3-hydroxybenzaldehyde | 151103-08-1 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. georganics.sk [georganics.sk]

- 6. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

The Difluoromethoxy Group: A Linchpin in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become an indispensable tool for fine-tuning the properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has carved out a unique and critical role. It is not merely a placeholder for a methoxy or hydroxyl group but a sophisticated modulator of physicochemical and pharmacokinetic properties. This guide provides a deep dive into the multifaceted role of the difluoromethoxy group, exploring its fundamental characteristics, strategic applications, and the synthetic chemistry that brings its potential to life.

The Unique Physicochemical Profile of the Difluoromethoxy Group

The difluoromethoxy group's power lies in its distinctive blend of electronic and steric properties, which differentiate it from its more common cousins, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.

A Modulator of Lipophilicity and Solubility

The -OCF₂H group generally increases a molecule's lipophilicity compared to a methoxy group, but to a lesser extent than the trifluoromethoxy group.[1][2] This moderate enhancement of lipophilicity can be advantageous for improving membrane permeability and, consequently, oral absorption, without the sometimes-excessive lipophilicity imparted by the -OCF₃ group that can lead to off-target effects and poor solubility.[1][2] The effect on lipophilicity is, however, context-dependent and can be influenced by the electronic nature of the aromatic ring to which it is attached.[1][3][4]

Electronic Character and a Surprising Hydrogen Bond

With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing.[1] A pivotal and somewhat counterintuitive feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to function as a hydrogen bond donor.[1][2][5] This is a rare and valuable characteristic in drug design, enabling it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1][3][6][7] This capability can help maintain crucial interactions with biological targets while simultaneously improving metabolic stability.[1][2] Studies have shown that the difluoromethyl group can act as a hydrogen bond donor on a scale similar to thiophenol and aniline.[3][4]

Conformational Influence

The difluoromethoxy group can also exert a significant influence on the conformation of a molecule. Unlike the methoxy group, which often prefers a coplanar orientation with an adjacent aromatic ring, and the trifluoromethoxy group, which favors an orthogonal arrangement, the difluoromethoxy group exhibits greater conformational flexibility.[8][9] This adaptability allows it to adopt the most favorable conformation for optimal binding to a target protein, potentially leading to increased potency and selectivity.[8]

Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogs

| Compound | Substituent | logP | pKa | Hammett Constant (σp) | Hydrogen Bond Donor Capacity |

| Anisole | -OCH₃ | 2.11 | -6.54 | -0.27 | No |

| Difluoromethoxybenzene | -OCF₂H | 2.37 | Not Available | +0.14[1] | Yes[1][2][5] |

| Trifluoromethoxybenzene | -OCF₃ | 2.85 | Not Available | +0.35 | No |

Note: logP and pKa values are representative and can vary based on the specific molecule and experimental conditions.[1]

Enhancing Metabolic Stability: A Key Driver for -OCF₂H Incorporation

A primary motivation for introducing the difluoromethoxy group is to bolster a drug's metabolic stability.[2][10] The strong carbon-fluorine bonds are inherently resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) family of enzymes, which are major players in drug metabolism.[1][11]

The -OCF₂H group is often employed to replace metabolically labile moieties, such as the methoxy group, which is susceptible to O-demethylation.[1][2] This strategic replacement can block this common metabolic pathway, leading to a longer plasma half-life, reduced clearance, and improved bioavailability.[2]

Table 2: Representative Metabolic Stability Data

| Compound | Substituent | Human Liver Microsome Half-life (t½, min) |

| Methoxy-substituted Analog | -OCH₃ | < 10 |

| Difluoromethoxy-substituted Analog | -OCF₂H | > 60 |

Note: These are representative values to illustrate the trend. Actual values are compound-specific.[1]

The metabolic stability of compounds containing a difluoromethoxy group is typically assessed using in vitro assays with liver microsomes or hepatocytes.[1] These assays quantify the rate at which the parent compound disappears over time when incubated with these metabolic enzyme systems.[1]

Diagram illustrating how the -OCF₂H group blocks metabolic O-demethylation.

The Art of Synthesis: Introducing the Difluoromethoxy Group

The practical application of the difluoromethoxy group in drug discovery is contingent on the availability of efficient and scalable synthetic methods for its introduction. Advances in synthetic chemistry have provided several reliable routes.[12][13] A common and practical method involves the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate.[1]

General Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers

This protocol outlines a general procedure for the synthesis of an aryl difluoromethyl ether from a corresponding phenol using sodium chlorodifluoroacetate.

Materials:

-

Phenol (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.0-3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Heat the mixture to 90-100 °C.

-

Add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over 1-2 hours.

-

Maintain the reaction at 90-100 °C and monitor its progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.[1]

Case Studies: The Difluoromethoxy Group in Action

The utility and impact of the difluoromethoxy group are best illustrated by its presence in several successful, FDA-approved drugs.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor used for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders.[1] The difluoromethoxy group on the benzimidazole ring is a critical component of the molecule, contributing to its chemical stability and mechanism of action.[1][14] Pantoprazole is a prodrug that is activated in the acidic environment of the stomach's parietal cells.[1]

Roflumilast (Daliresp®)